

# A Technical Guide to the Key Spectral Data for Identifying Tetramethoxymethane

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## Compound of Interest

Compound Name: Tetramethoxymethane

Cat. No.: B120706

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This technical guide provides an in-depth overview of the essential spectral data required for the unambiguous identification of **tetramethoxymethane** (CAS No. 1850-14-2). The following sections detail the characteristic nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with generalized experimental protocols for their acquisition.

## Core Spectral Data Summary

The spectral data for **tetramethoxymethane** is characterized by its simplicity, a direct reflection of the molecule's high degree of symmetry. All four methoxy groups are chemically equivalent, leading to single, sharp signals in both proton and carbon NMR spectra.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of **tetramethoxymethane**. The high symmetry of the molecule results in a simple and easily interpretable spectrum.

Table 1: <sup>1</sup>H NMR Spectral Data for **Tetramethoxymethane**

Chemical Shift (δ) ppm	Multiplicity	Integration	Solvent
~3.2-3.3	Singlet	12H	CDCl <sub>3</sub>

Table 2:  $^{13}\text{C}$  NMR Spectral Data for **Tetramethoxymethane**

Chemical Shift ( $\delta$ ) ppm	Description	Solvent
~51.5	Methoxy carbons ( $-\text{OCH}_3$ )	$\text{CDCl}_3$
~120.5	Quaternary carbon ( $\text{C}(\text{OCH}_3)_4$ )	$\text{CDCl}_3$

## Infrared (IR) Spectroscopy

The IR spectrum of **tetramethoxymethane** is dominated by strong C-O stretching vibrations, characteristic of ethers and orthoesters. The absence of certain bands, such as a broad O-H stretch, is also a key identifying feature.

Table 3: Key IR Absorption Bands for **Tetramethoxymethane**

Wavenumber ( $\text{cm}^{-1}$ )	Intensity	Vibration Type
~2950-2850	Strong	C-H stretch (methoxy groups)
~1150-1050	Strong	C-O stretch

## Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of **tetramethoxymethane** results in a characteristic fragmentation pattern. The molecular ion peak is often weak or absent, with the base peak resulting from the loss of a methoxy group.

Table 4: Key Mass Spectrometry Data (EI-MS) for **Tetramethoxymethane**[\[1\]](#)

m/z	Relative Intensity	Fragment Ion
136	Low	$[M]^+$ (Molecular Ion)
105	100% (Base Peak)	$[M - OCH_3]^+$
75	Moderate	$[M - 2(OCH_3) + H]^+$
59	Moderate	$[C(OCH_3)]^+$
45	Moderate	$[OCH_3]^+$

## Experimental Protocols

The following are generalized experimental protocols for obtaining the key spectral data for **tetramethoxymethane**. Instrument-specific parameters may need to be optimized.

### NMR Spectroscopy ( $^1H$ and $^{13}C$ )

- Sample Preparation: Dissolve approximately 10-20 mg of **tetramethoxymethane** in about 0.6-0.7 mL of deuterated chloroform ( $CDCl_3$ ) containing tetramethylsilane (TMS) as an internal standard (0 ppm).
- Instrumentation: Utilize a nuclear magnetic resonance (NMR) spectrometer, for instance, a 300 MHz or higher field instrument.
- $^1H$  NMR Acquisition:
  - Acquire the spectrum using a standard single-pulse experiment.
  - Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).
  - Use a sufficient number of scans to achieve a good signal-to-noise ratio.
- $^{13}C$  NMR Acquisition:
  - Acquire the spectrum using a proton-decoupled pulse sequence.
  - Set the spectral width to cover the expected chemical shift range (e.g., 0-150 ppm).

- A larger number of scans will be required compared to  $^1\text{H}$  NMR to achieve an adequate signal-to-noise ratio due to the lower natural abundance of  $^{13}\text{C}$ .
- Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Calibrate the chemical shifts using the TMS signal.

## Infrared (IR) Spectroscopy

- Sample Preparation:
  - Neat Liquid: Place a drop of liquid **tetramethoxymethane** between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.
  - Solution: Alternatively, dissolve a small amount of the sample in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., carbon tetrachloride,  $\text{CCl}_4$ ).
- Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
- Data Acquisition:
  - Record a background spectrum of the empty sample holder (or the solvent).
  - Record the spectrum of the sample.
  - The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.
- Data Analysis: Identify the characteristic absorption bands and their corresponding vibrational modes.

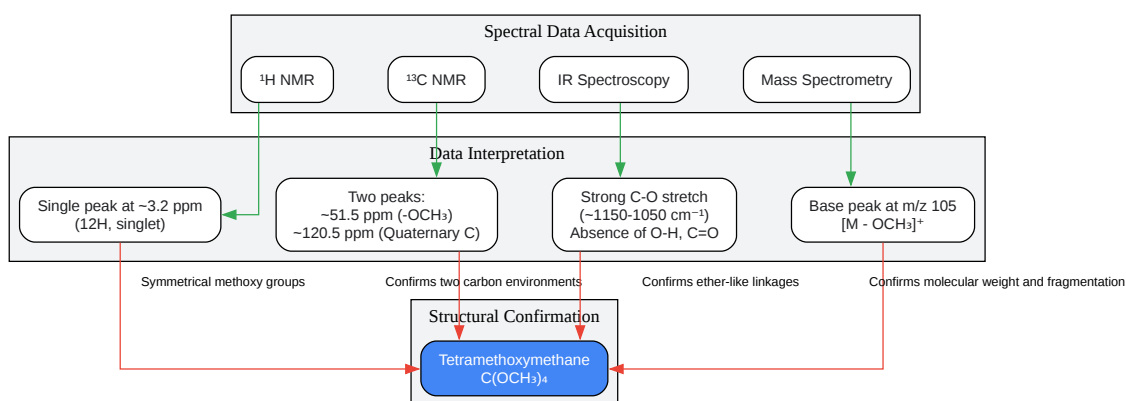
## Mass Spectrometry (MS)

- Sample Introduction: Introduce a small amount of **tetramethoxymethane** into the mass spectrometer, typically via direct injection or through a gas chromatography (GC) interface.
- Ionization: Utilize electron ionization (EI) with a standard electron energy of 70 eV.
- Mass Analysis: Scan a mass-to-charge ( $m/z$ ) range appropriate for the molecular weight of the compound and its expected fragments (e.g.,  $m/z$  10-200).

- Data Analysis: Identify the molecular ion peak (if present) and the major fragment ions. The fragmentation pattern serves as a molecular fingerprint.

## Logical Workflow for Identification

The collective spectral data provides a robust and definitive identification of **tetramethoxymethane**. The logical flow of analysis is depicted in the following diagram.



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Caption: Workflow for the identification of **tetramethoxymethane** using spectral data.

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## References

- 1. Tetramethoxymethane(1850-14-2) <sup>1</sup>H NMR spectrum [chemicalbook.com]
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